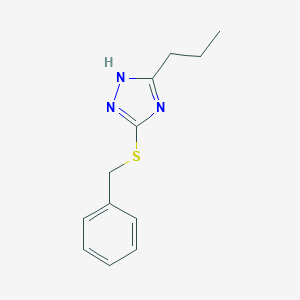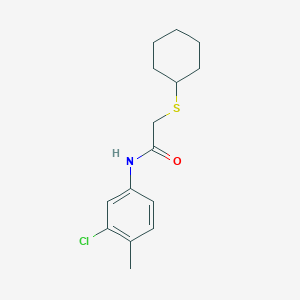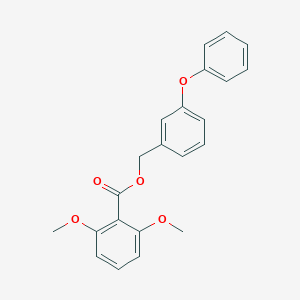
3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. It has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole varies depending on its application. In medicine, it has been found to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of neurodegenerative diseases. It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. In agriculture, 3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole acts by inhibiting the activity of key enzymes involved in the growth and development of plants and insects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole vary depending on its application. In medicine, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. In agriculture, 3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole has been found to inhibit the growth and development of plants and insects, leading to reduced crop damage and increased yields.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole in lab experiments include its broad range of potential applications, its relatively simple synthesis method, and its low toxicity. However, there are also some limitations associated with its use, including its limited solubility in water, its potential to form unstable intermediates during synthesis, and its potential for side reactions that can lead to the formation of unwanted byproducts.
Zukünftige Richtungen
There are several future directions for research on 3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole. In medicine, further studies are needed to determine its potential as a drug candidate for the treatment of neurodegenerative diseases and cancer. In agriculture, research is needed to optimize its use as a growth regulator and insecticide. In material science, further studies are needed to determine its potential as a corrosion inhibitor for metals. Overall, 3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole has significant potential for a wide range of applications, and future research is needed to fully explore its potential.
Synthesemethoden
The synthesis of 3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole involves the reaction of benzyl mercaptan, propyl bromide, and sodium azide in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high temperature. The resulting product is then purified using column chromatography to obtain pure 3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole.
Wissenschaftliche Forschungsanwendungen
3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to exhibit antitumor, antimicrobial, and antifungal activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, 3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole has been shown to have herbicidal and insecticidal properties. It has also been used as a growth regulator for crops such as rice and wheat. In material science, 3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole has been investigated for its potential use as a corrosion inhibitor for metals.
Eigenschaften
Produktname |
3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole |
|---|---|
Molekularformel |
C12H15N3S |
Molekulargewicht |
233.33 g/mol |
IUPAC-Name |
3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C12H15N3S/c1-2-6-11-13-12(15-14-11)16-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
WKSSNXIHZRNSBI-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=NN1)SCC2=CC=CC=C2 |
Kanonische SMILES |
CCCC1=NC(=NN1)SCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B255388.png)
![2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide](/img/structure/B255390.png)
![5-[(3-butoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255399.png)



![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)
![Ethyl 2-[[2-(2-methoxybenzoyl)oxyacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B255405.png)

![3-[4-chloro-3-(trifluoromethyl)anilino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255408.png)
![N-cyclohexyl-4-[2-oxo-2-(4-toluidino)ethoxy]benzamide](/img/structure/B255410.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)
